N-(3,4-dichlorophenyl)hexadecanamide N-(3,4-dichlorophenyl)hexadecanamide
Brand Name: Vulcanchem
CAS No.: 72298-81-8
VCID: VC16056101
InChI: InChI=1S/C22H35Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-19-16-17-20(23)21(24)18-19/h16-18H,2-15H2,1H3,(H,25,26)
SMILES:
Molecular Formula: C22H35Cl2NO
Molecular Weight: 400.4 g/mol

N-(3,4-dichlorophenyl)hexadecanamide

CAS No.: 72298-81-8

Cat. No.: VC16056101

Molecular Formula: C22H35Cl2NO

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)hexadecanamide - 72298-81-8

Specification

CAS No. 72298-81-8
Molecular Formula C22H35Cl2NO
Molecular Weight 400.4 g/mol
IUPAC Name N-(3,4-dichlorophenyl)hexadecanamide
Standard InChI InChI=1S/C22H35Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-19-16-17-20(23)21(24)18-19/h16-18H,2-15H2,1H3,(H,25,26)
Standard InChI Key RXUZBXOTBIUGRU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Introduction

N-(3,4-dichlorophenyl)hexadecanamide is an organic compound with the molecular formula C22H35Cl2NO and a molecular weight of 400.436 g/mol. This compound belongs to the class of amides and is characterized by the presence of a long hexadecanamide chain and a dichlorophenyl group. These structural components impart unique physicochemical and biological properties, making it a valuable molecule in various fields of scientific research.

Laboratory Synthesis

The synthesis typically involves the reaction of 3,4-dichloroaniline with hexadecanoic acid or its derivatives under coupling conditions. A commonly used coupling agent is dicyclohexylcarbodiimide (DCC), which facilitates amide bond formation.

Reaction Scheme:
3,4-Dichloroaniline+Hexadecanoic AcidDCCN-(3,4-dichlorophenyl)hexadecanamide\text{3,4-Dichloroaniline} + \text{Hexadecanoic Acid} \xrightarrow{\text{DCC}} \text{N-(3,4-dichlorophenyl)hexadecanamide}

Industrial Production

On an industrial scale, similar reaction conditions are employed but optimized for higher yields and purity. Techniques such as recrystallization or chromatography are used for purification.

Applications in Scientific Research

N-(3,4-dichlorophenyl)hexadecanamide has been studied for its diverse applications across multiple domains:

  • Chemistry:

    • Used as an intermediate in synthesizing more complex molecules.

    • Studied for its role in organic synthesis due to its stable amide bond.

  • Biology:

    • Investigated for interactions with biomolecules.

    • Explored for potential biological activities such as enzyme inhibition.

  • Medicine:

    • Considered a lead compound in drug development due to its unique structure.

    • Potential therapeutic properties are under investigation.

  • Industrial Use:

    • Utilized in producing specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of N-(3,4-dichlorophenyl)hexadecanamide remains under study, but preliminary research suggests that it interacts with specific molecular targets such as enzymes or receptors. These interactions may modulate biological pathways, leading to potential therapeutic effects.

Comparison with Related Compounds

CompoundStructural DifferenceKey Properties
HexadecanamideLacks dichlorophenyl groupSimpler structure; less bioactive
N-(3,4-dichlorophenyl)octadecanamideLonger alkyl chainIncreased hydrophobicity
N-(3,4-dichlorophenyl)decanamideShorter alkyl chainReduced hydrophobicity

The dichlorophenyl group in N-(3,4-dichlorophenyl)hexadecanamide differentiates it from simpler amides by enhancing its chemical reactivity and biological potential.

Future Research Directions

Further studies are required to:

  • Elucidate the detailed molecular targets and pathways influenced by this compound.

  • Explore its therapeutic potential in areas such as antimicrobial or anticancer drug development.

  • Optimize synthesis methods for better efficiency and sustainability.

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